![molecular formula C18H15NO3 B5378679 ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5378679.png)
ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate
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Overview
Description
Ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate, also known as EPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPPB is a small molecule inhibitor that has been shown to selectively target the activity of the protein known as transcription factor STAT3. This protein is known to play a role in the development and progression of cancer, making EPPB a promising candidate for cancer research.
Scientific Research Applications
Ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate has been shown to have potential applications in cancer research due to its ability to selectively target the activity of STAT3. This protein is known to play a role in the development and progression of cancer, making it an attractive target for cancer therapy. ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate has been shown to inhibit the activity of STAT3 in cancer cells, leading to cell death and reduced tumor growth. In addition to its potential applications in cancer research, ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
Ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate works by selectively targeting the activity of the protein known as STAT3. This protein is known to play a role in the development and progression of cancer by promoting cell survival, proliferation, and migration. ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate inhibits the activity of STAT3 by binding to a specific site on the protein, preventing it from interacting with other proteins and carrying out its normal functions. This leads to reduced cell survival, proliferation, and migration, ultimately resulting in cell death and reduced tumor growth.
Biochemical and Physiological Effects:
ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of STAT3, ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate has also been shown to have anti-inflammatory effects. This is thought to be due to its ability to inhibit the activity of NF-kB, a protein that plays a key role in the inflammatory response. ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate has also been shown to have antioxidant effects, which may be due to its ability to scavenge free radicals and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate is its selectivity for STAT3. This makes it a promising candidate for cancer research, as it has the potential to target cancer cells while leaving healthy cells unharmed. However, one of the limitations of ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate is its relatively low potency, which may limit its effectiveness in certain applications. In addition, ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate research. One area of interest is the development of more potent analogs of ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate, which may be more effective in certain applications. Another area of interest is the development of combination therapies that use ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate in combination with other drugs to enhance its effectiveness. Finally, further research is needed to determine the safety and efficacy of ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate in humans, which will be necessary before it can be used in clinical settings.
Synthesis Methods
The synthesis of ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate involves several steps, including the reaction of 4-aminobenzoic acid with ethyl chloroformate to produce ethyl 4-aminobenzoate. This compound is then reacted with propargyl bromide to produce ethyl 4-(prop-2-yn-1-ylamino)benzoate. Finally, the compound is reacted with phenylacetylene in the presence of a palladium catalyst to produce ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate.
properties
IUPAC Name |
ethyl 4-(3-phenylprop-2-ynoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-22-18(21)15-9-11-16(12-10-15)19-17(20)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLIUFLUAJVXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C#CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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